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Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730 Get Quote

Ivaltinostat Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on using Ivaltinostat formic acid for experiments

focused on histone acetylation.

Frequently Asked Questions (FAQs)
Q1: What is Ivaltinostat formic?

Ivaltinostat formic is the formic acid salt form of Ivaltinostat (also known as CG-200745). This

salt form typically offers enhanced water solubility and stability compared to the free base,

while maintaining comparable biological activity at equivalent molar concentrations.[1]

Ivaltinostat is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1]

Q2: What is the mechanism of action of Ivaltinostat?

Ivaltinostat inhibits the deacetylation of histone H3 and tubulin by binding to the zinc-containing

catalytic pocket of HDAC enzymes through its hydroxamic acid moiety.[1] This inhibition leads

to an accumulation of acetylated histones, which alters chromatin structure and gene

expression, ultimately inducing effects such as apoptosis in cancer cells.[1]

Q3: What is the optimal treatment duration of Ivaltinostat for maximal histone acetylation?
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The optimal treatment duration for achieving maximal histone acetylation is cell-type dependent

and should be determined empirically. However, studies in Calu6 cells have shown a significant

time-dependent increase in the acetylation of histone H3 and H4 for up to 24 hours when

treated with Ivaltinostat (0-10 μM).[1] To determine the optimal duration for your specific cell

line, a time-course experiment is recommended.

Q4: What is a recommended starting concentration for Ivaltinostat in in-vitro experiments?

A starting concentration in the low micromolar range is recommended. For example, in Calu6

cells, concentrations between 0-10 μM have been shown to be effective at increasing histone

acetylation.[1] A dose-response experiment is crucial to determine the optimal concentration for

your experimental system, balancing maximal histone acetylation with minimal cytotoxicity if

cell viability is a concern.

Troubleshooting Guides
Western Blot Analysis of Histone Acetylation
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Problem Possible Cause Suggested Solution

Weak or No Signal
Insufficient primary antibody

concentration.

Increase the concentration of

the primary antibody or extend

the incubation time (e.g.,

overnight at 4°C).[2][3]

Low abundance of acetylated

histones.

Increase the amount of protein

loaded per well (at least 20-30

µg of whole-cell extract is

recommended).[3] Consider

using a positive control from

cells known to have high levels

of histone acetylation.

Inefficient protein transfer.

For small proteins like

histones, use a nitrocellulose

membrane with a smaller pore

size (0.2 µm).[4] Verify transfer

efficiency with Ponceau S

staining.[5]

High Background
Primary antibody concentration

is too high.

Decrease the primary antibody

concentration.

Insufficient blocking.

Increase blocking time to 1-2

hours or try a different blocking

agent (e.g., 5% BSA instead of

milk).[6]

Excessive washing.
Reduce the number and

duration of washing steps.[7]

Non-specific Bands
Primary antibody is not specific

enough.

Use a ChIP-validated antibody

for histone modifications.

Protein degradation.

Ensure the use of protease

and phosphatase inhibitors in

your lysis buffer.[3]
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Chromatin Immunoprecipitation (ChIP) Assay

Problem Possible Cause Suggested Solution

Low DNA Yield Insufficient starting material.
Increase the number of cells

per immunoprecipitation.[8]

Inefficient cell lysis and

chromatin shearing.

Optimize sonication or

enzymatic digestion conditions

to achieve chromatin

fragments in the 200-800 bp

range.[8] Verify fragment size

on an agarose gel.

Over-crosslinking of chromatin.

Optimize formaldehyde fixation

time (typically 5-15 minutes at

room temperature) as over-

crosslinking can mask antibody

epitopes.[8]

High Background Non-specific antibody binding.

Pre-clear the chromatin with

protein A/G beads before

adding the primary antibody.

Always include a non-specific

IgG control.[8][9]

Too much antibody or

chromatin.

Titrate the amount of both

antibody and chromatin to find

the optimal ratio.[8][9]

No or Little Product in PCR
Not enough DNA added to the

PCR reaction.

Increase the amount of DNA

template or the number of PCR

cycles.[9]

Antibody does not work for IP.
Use a ChIP-validated antibody.

[9]

Data Presentation
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Table 1: Effect of Ivaltinostat Treatment Duration on Histone H3 and H4 Acetylation in Calu6

Cells

Treatment Duration
(hours)

Ivaltinostat
Concentration (µM)

Fold Change in
Acetyl-Histone H3
(Relative to
Control)

Fold Change in
Acetyl-Histone H4
(Relative to
Control)

1 3
Data indicates a

significant increase.[1]

Data indicates a

significant increase.[1]

6 3
Data indicates a

significant increase.[1]

Data indicates a

significant increase.[1]

12 3
Data indicates a

significant increase.[1]

Data indicates a

significant increase.[1]

24 3
Data indicates a

significant increase.[1]

Data indicates a

significant increase.[1]

Note: This table is a representation of the reported time-dependent increase in histone

acetylation.[1] Actual fold changes would need to be quantified by densitometry from Western

blots.

Table 2: In-Vitro Efficacy of Ivaltinostat in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)
Treatment Duration
(hours)

SNU-1196 Cholangiocarcinoma 0.63 72

SNU-1196/GR Cholangiocarcinoma 0.93 72

SNU-308 Cholangiocarcinoma 1.80 72

LNCaP Prostate Cancer
Growth Inhibition

Observed
48

DU145 Prostate Cancer
Growth Inhibition

Observed
48

PC3 Prostate Cancer
Growth Inhibition

Observed
48

Data compiled from MedChemExpress.[1]

Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation Following Ivaltinostat Treatment

Cell Culture and Treatment:

Plate cells at a density that will allow them to be in the logarithmic growth phase at the

time of treatment.

Treat cells with the desired concentrations of Ivaltinostat formic or vehicle control (e.g.,

DMSO) for the desired time points (e.g., 0, 6, 12, 24 hours).

Histone Extraction (Acid Extraction Method):

Wash cells with ice-cold PBS and harvest by scraping.

Lyse cells in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100 and protease

inhibitors) on ice for 10 minutes.

Centrifuge to pellet the nuclei and discard the supernatant.
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Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

Centrifuge to pellet debris and collect the supernatant containing histones.

Protein Quantification:

Determine the protein concentration of the histone extracts using a Bradford assay.

SDS-PAGE and Western Blotting:

Mix histone extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.

Load equal amounts of protein (10-20 µg) onto a 15% SDS-polyacrylamide gel.

Transfer proteins to a 0.2 µm nitrocellulose membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-

acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3)

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Data Analysis:

Quantify band intensities using densitometry software.

Normalize the intensity of the acetylated histone band to the corresponding total histone

band for each sample.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

Cell Treatment and Cross-linking:

Treat cells with Ivaltinostat formic or a vehicle control.
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Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA for 10

minutes at room temperature.

Quench the reaction with 125 mM glycine.

Cell Lysis and Chromatin Shearing:

Lyse the cells and isolate the nuclei.

Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic

digestion.

Immunoprecipitation:

Pre-clear the sheared chromatin with protein A/G beads.

Incubate the chromatin overnight at 4°C with a specific antibody against the acetylated

histone of interest (e.g., anti-acetyl-Histone H3) or a non-specific IgG control.

Add protein A/G beads to capture the antibody-chromatin complexes.

Washing and Elution:

Wash the beads to remove non-specific binding.

Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the protein-DNA cross-links by heating at 65°C.

Purify the DNA using a standard DNA purification kit.

Analysis:

Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).

Visualizations
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Caption: Ivaltinostat's mechanism of action.
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Caption: Western blot workflow for histone acetylation.
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Caption: ChIP workflow for histone acetylation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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